molecular formula C8H9FO2 B130101 4-Fluoro-2-methoxybenzyl alcohol CAS No. 157068-03-6

4-Fluoro-2-methoxybenzyl alcohol

Cat. No.: B130101
CAS No.: 157068-03-6
M. Wt: 156.15 g/mol
InChI Key: IPYORPJKBWEFRI-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 g/mol . It is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 2-position on a benzyl alcohol structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in methanol . The reaction typically proceeds at ambient temperature and yields the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 4-fluoro-2-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

    Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.

Major Products Formed:

    Oxidation: 4-Fluoro-2-methoxybenzaldehyde.

    Reduction: 4-Fluoro-2-methoxybenzyl ether.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methoxybenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzyl alcohol derivatives.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxybenzyl alcohol depends on the specific reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to an aldehyde through the transfer of electrons to the oxidizing agent. In nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through the formation of a transition state and subsequent bond formation.

Comparison with Similar Compounds

    4-Fluorobenzyl alcohol: Similar structure but lacks the methoxy group.

    2-Fluoro-4-methoxybenzyl alcohol: Similar structure but with different positions of the fluorine and methoxy groups.

Uniqueness: 4-Fluoro-2-methoxybenzyl alcohol is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

4-Fluoro-2-methoxybenzyl alcohol (CAS Number: 157068-03-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl alcohol framework. These substituents can significantly influence the compound's biological activity by modulating its electronic properties and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a review discussed various fluorinated compounds that exhibited significant cytotoxicity against cancer cell lines, including colorectal cancer (HCT-116) cells. One compound demonstrated an IC50 value in the low nanomolar range, inducing G2/M phase arrest and targeting tubulin, which is critical for cell division .

Case Study: Cytotoxic Mechanism

A specific study investigated the effects of a structurally related compound that induced reactive oxygen species (ROS) production and regulated cyclin B1 expression, leading to increased apoptosis in cancer cells. The study noted that the fluorinated derivatives showed improved efficacy compared to non-fluorinated analogs, suggesting that the presence of fluorine enhances biological activity through better binding interactions with cellular targets .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study on natural products indicated that certain fluorinated compounds could overcome antibiotic resistance mechanisms in bacteria. These compounds were shown to inhibit key bacterial enzymes involved in cell wall synthesis and DNA replication, thereby exhibiting broad-spectrum antimicrobial activity .

The biological activity of fluorinated compounds often involves interactions with bacterial enzymes such as transpeptidases and DNA gyrases. For example, compounds with similar structures have been reported to bind effectively at active sites of these enzymes, preventing their normal function and leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups like fluorine can enhance the potency of benzyl alcohol derivatives. For instance, modifications at specific positions on the aromatic ring have been shown to significantly affect the pharmacological profile of these compounds .

CompoundStructureIC50 (µM)Activity
Compound AThis compound0.09Anticancer
Compound BRelated Fluorinated Compound0.032MDR Reversal
Compound CNon-fluorinated Analog>30Weak Activity

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profiles of these compounds. Preliminary studies suggest that fluorinated benzyl alcohols exhibit lower toxicity profiles compared to their non-fluorinated counterparts, making them promising candidates for further development in therapeutic applications .

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYORPJKBWEFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590682
Record name (4-Fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157068-03-6
Record name (4-Fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (94.6 mg, 2.49 mmol) in THF (3 ml) was added dropwise a solution of methyl 4-fluoro-2-methoxybenzoate obtained in Example 23-2) (273.3 mg, 1.48 mmol) in THF (3 ml). The mixture was stirred for 1 hour. To the mixture was added dropwise aqueous THF followed by water. The mixture was extracted three times with ethyl acetate and dried over MgSO4. The solvent was evaporated to give the crude title compound (310.8 mg; 83%).
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Synthesis routes and methods II

Procedure details

An ice-cold solution of 5.6 g of 4-fluoro-2-methoxy-benzaldehyde in 75 ml of methanol was treated portionwise (5 portions within 50 minutes) with 1.51 g (40 mmol) of sodium borohydride and the reaction mixture was stirred for another 1 hour at room temperature. A dispersion of 7 g of potassium hydrogencarbonate in 20 ml of water was added and the mixture stirred for 30 minutes at room temperature. Thereupon, most of the methanol was evaporated under reduced pressure and the residue extracted with dichloromethane. The organic phase was separated, dried and concentrated under reduced pressure to yield 5.15 g (91% of theory) of (4-fluoro-2-methoxy-phenyl)-methanol as a white solid; MS: 156 (M)+.
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